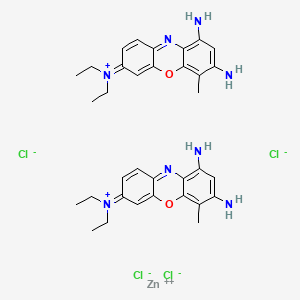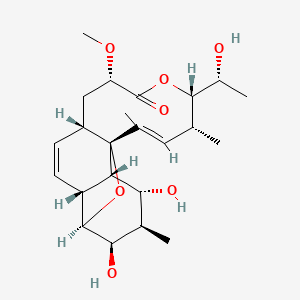
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” is a complex chemical compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a zinc ion coordinated with a phenoxazinylidene derivative and diethylazanium, along with tetrachloride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves multiple steps, including the preparation of the phenoxazinylidene derivative, coordination with zinc ions, and the formation of the final complex with diethylazanium and tetrachloride ions. Typical reaction conditions may include controlled temperatures, pH levels, and the use of specific solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis techniques, including batch or continuous flow processes. The use of catalysts, purification steps, and quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The phenoxazinylidene moiety may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may alter the oxidation state of the zinc ion or other components.
Substitution: Substitution reactions may involve the replacement of ligands or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH must be carefully controlled.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a catalyst or reagent in various organic synthesis reactions. Its unique structure may enable specific interactions with other molecules, facilitating complex chemical transformations.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins, nucleic acids, and lipids. Its ability to bind to specific targets may make it useful in biochemical assays or as a probe for studying cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications, such as acting as an antimicrobial agent or a drug delivery vehicle. Its interactions with biological targets may enable it to modulate specific pathways or processes in the body.
Industry
In industrial applications, this compound may be used in the development of new materials, coatings, or sensors. Its unique chemical properties may make it suitable for specific industrial processes or products.
Wirkmechanismus
The mechanism of action of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” likely involves its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The zinc ion may play a crucial role in coordinating these interactions, while the phenoxazinylidene and diethylazanium components may contribute to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other zinc-coordinated complexes with phenoxazinylidene derivatives or diethylazanium ligands. Examples may include:
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-methylazanium;tetrachloride
- Zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-ethylazanium;tetrachloride
Uniqueness
The uniqueness of “zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride” may lie in its specific combination of ligands and coordination environment
Eigenschaften
Molekularformel |
C34H42Cl4N8O2Zn |
|---|---|
Molekulargewicht |
801.9 g/mol |
IUPAC-Name |
zinc;(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachloride |
InChI |
InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
JJKNZNYHIUJGIC-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109961.png)
![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14109966.png)
![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)

![8-{(2Z)-2-[(3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14109993.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)
![2-Butyl-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110010.png)
![5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110022.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one](/img/structure/B14110030.png)
![1-((3-fluorobenzyl)thio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14110034.png)
![1-(3,4-Dichlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110055.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110060.png)
![7-Bromo-1-[4-(propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110061.png)
